1-(1,2-benzoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide
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Overview
Description
1-(1,2-benzoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzo[d]isoxazole ring and a methanesulfonamide group, which are linked to a 2-chloro-4-methylphenyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide typically involves the reaction of benzo[d]isoxazole derivatives with methanesulfonyl chloride and 2-chloro-4-methylaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1,2-benzoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
1-(1,2-benzoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the inhibition of microbial growth or cancer cell proliferation. The pathways involved may include the disruption of DNA synthesis or the inhibition of protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-(benzo[d]isoxazol-3-yl)-N-(2-chlorophenyl)methanesulfonamide
- 1-(benzo[d]isoxazol-3-yl)-N-(4-methylphenyl)methanesulfonamide
- 1-(benzo[d]isoxazol-3-yl)-N-(2,4-dichlorophenyl)methanesulfonamide
Uniqueness
1-(1,2-benzoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide is unique due to the presence of both the 2-chloro and 4-methyl substituents on the phenyl ring. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-10-6-7-13(12(16)8-10)18-22(19,20)9-14-11-4-2-3-5-15(11)21-17-14/h2-8,18H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJGCZZWIAZJDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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